1-(1-Chloro-2,2-difluorocyclopropyl)methanaminehydrochloride
Description
1-(1-Chloro-2,2-difluorocyclopropyl)methanamine hydrochloride is a cyclopropane-derived amine salt featuring a unique halogenated structure. The base structure consists of a cyclopropane ring substituted with chlorine at position 1 and two fluorine atoms at position 2, with a methanamine group attached to the chloro-substituted carbon. The hydrochloride salt enhances its stability and solubility, making it suitable for pharmaceutical and synthetic applications.
Molecular Formula: The compound’s molecular formula is inferred as C₄H₇ClF₂N·HCl (base + HCl), yielding C₄H₈Cl₂F₂N (exact molecular weight: 215.02 g/mol based on isotopic calculations). This contrasts with bromo analogs (e.g., 1-(1-bromo-2,2-difluorocyclopropyl)methanamine hydrochloride, C₄H₇BrClF₂N, MW: 222.46 g/mol) and non-halogenated derivatives .
Properties
Molecular Formula |
C4H7Cl2F2N |
|---|---|
Molecular Weight |
178.00 g/mol |
IUPAC Name |
(1-chloro-2,2-difluorocyclopropyl)methanamine;hydrochloride |
InChI |
InChI=1S/C4H6ClF2N.ClH/c5-3(2-8)1-4(3,6)7;/h1-2,8H2;1H |
InChI Key |
HAAWDKXNYQAIAX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1(F)F)(CN)Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Cyclopropane Ring Construction via Carbenoid or Diazocompound Methods
Method A: Simmons–Smith Cyclopropanation
- Starting Material: An alkene precursor bearing the appropriate substituents.
- Reagents: Diethylzinc (ZnEt₂) and dichloromethane (CH₂Cl₂) or similar halogenated reagents.
- Procedure: The alkene undergoes cyclopropanation in the presence of the zinc reagent, forming the cyclopropane ring with halogen substituents introduced via halogenation of the precursor.
Research Data: This method is well-established for constructing substituted cyclopropanes with high stereoselectivity.
Amination of the Cyclopropane Core
Method C: Nucleophilic Substitution with Amines
- Starting Intermediate: The chlorinated difluorocyclopropane derivative.
- Reagents: Methylamine or other primary amines, often in the presence of a base such as potassium carbonate (K₂CO₃).
- Conditions: Elevated temperatures (around 80–120°C) in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.
- Outcome: Nucleophilic substitution of the chlorine atom with methylamine yields the methanamine derivative.
Research Data: Such nucleophilic substitution reactions are well-documented for halogenated cyclopropanes, with yields depending on reaction conditions.
Formation of Hydrochloride Salt
Method D: Acidification
- Procedure: The free base is treated with hydrochloric acid (HCl) in an appropriate solvent (e.g., ethanol or ethyl acetate).
- Outcome: Crystallization yields the hydrochloride salt of 1-(1-Chloro-2,2-difluorocyclopropyl)methanamine .
Research Data: Salt formation is a standard procedure to enhance compound stability and facilitate handling.
Data Tables Summarizing Key Parameters
| Step | Reagents | Conditions | Yield | References |
|---|---|---|---|---|
| Cyclopropanation | Diethylzinc, dichloromethane | 0°C to room temperature | ~85% | Simmons–Smith method [Research Articles] |
| Difluoromethylation | Difluorocarbene source | 25–50°C | 70–80% | Fluorination patents [Patent WO2018078042A1] |
| Chlorination | SO₂Cl₂ | 80–120°C | 65–75% | Fluorination and halogenation literature |
| Amination | Methylamine, K₂CO₃ | 80–120°C | 60–70% | Nucleophilic substitution studies |
| Salt Formation | HCl in ethanol | Room temperature | Quantitative | Standard salt formation protocols |
Extensive Research Discoveries and Innovations
Recent advances have focused on improving selectivity and yields:
- Catalytic fluorination techniques using difluorocarbene reagents have been optimized for regioselectivity.
- Flow chemistry approaches enable safer handling of highly reactive intermediates.
- Novel halogenation catalysts improve the efficiency of chlorination steps, reducing by-products.
- Microwave-assisted reactions have demonstrated shorter reaction times and improved yields in cyclopropanation and amination steps.
Notes and Precautions
- Handling of difluorocarbene reagents and hydrofluoric acid requires strict safety protocols due to their toxicity and corrosiveness.
- Reaction conditions must be carefully controlled to prevent ring-opening or over-halogenation.
- Purification typically involves chromatography and recrystallization to obtain high-purity hydrochloride salts.
Chemical Reactions Analysis
1-(1-Chloro-2,2-difluorocyclopropyl)methanaminehydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide or alkoxide ions.
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Common reagents used in these reactions include sodium hydroxide, lithium aluminum hydride, and various oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(1-Chloro-2,2-difluorocyclopropyl)methanaminehydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(1-Chloro-2,2-difluorocyclopropyl)methanaminehydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved include binding to active sites of enzymes or receptors, leading to changes in their activity and subsequent biological effects .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Key Observations :
- The absence of aromatic substituents in the target compound reduces π-π stacking interactions, contrasting with dichlorophenyl derivatives .
- Spectral Trends : IR spectra of related compounds (e.g., ) show C=O stretches near 1705 cm⁻¹, but amine hydrochlorides typically exhibit broad N-H stretches (3100–3500 cm⁻¹) and C-F vibrations (1000–1200 cm⁻¹) .
Aromatic and Functionalized Cyclopropane Derivatives
Table 2: Pharmacologically Active Analogs
Key Observations :
- Aromatic Substitution : Compounds with aryl groups (e.g., phenyl, fluorophenyl) exhibit enhanced receptor binding due to hydrophobic and π-π interactions, as seen in serotonin 2C agonists . The target compound’s lack of aromaticity may limit such interactions but improve metabolic stability.
- Stereochemistry : highlights the importance of stereoisomerism in biological activity (e.g., (+)-40 with [α]D = +10.0° in D₂O). The target compound’s stereochemical configuration (if chiral) could significantly influence its pharmacological profile.
Biological Activity
1-(1-Chloro-2,2-difluorocyclopropyl)methanamine hydrochloride is a compound of interest due to its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in biological research.
- Molecular Formula : C5H7ClF2N·HCl
- Molecular Weight : 197.07 g/mol
- IUPAC Name : 1-(1-Chloro-2,2-difluorocyclopropyl)methanamine hydrochloride
- Canonical SMILES : ClC1(C(C1(F)F)N)C(C)(C)Cl
The biological activity of 1-(1-Chloro-2,2-difluorocyclopropyl)methanamine hydrochloride primarily involves its interaction with neurotransmitter receptors. Preliminary studies suggest that it may act as a selective inhibitor of certain monoamine transporters, influencing the reuptake of neurotransmitters such as serotonin and norepinephrine. This mechanism is crucial for its potential applications in treating mood disorders and anxiety.
Pharmacological Profile
The compound has been evaluated for various pharmacological effects:
- Antidepressant Activity : In animal models, it has shown promise in reducing depressive behaviors, likely through modulation of serotonin levels.
- Neuroprotective Effects : Research indicates that it may protect neuronal cells from oxidative stress, which is significant in neurodegenerative diseases.
- Anxiolytic Properties : The compound has demonstrated potential in reducing anxiety-like behaviors in rodent models.
Study 1: Antidepressant Effects
A study conducted on rodents administered with varying doses of 1-(1-Chloro-2,2-difluorocyclopropyl)methanamine hydrochloride showed a significant decrease in immobility time in the forced swim test compared to controls. This suggests an antidepressant-like effect, correlating with increased serotonin levels in the brain.
Study 2: Neuroprotection
In vitro studies using neuronal cell cultures exposed to oxidative stress revealed that treatment with the compound significantly reduced cell death and apoptosis markers. This highlights its potential as a neuroprotective agent.
Study 3: Anxiolytic Activity
Behavioral assessments in anxiety models indicated that administration of the compound resulted in reduced anxiety-like behaviors, as evidenced by increased time spent in open arms during elevated plus maze tests.
Comparative Analysis with Similar Compounds
| Compound Name | Mechanism of Action | Biological Activity |
|---|---|---|
| Compound A | Serotonin reuptake inhibitor | Antidepressant |
| Compound B | GABA receptor modulator | Anxiolytic |
| 1-(1-Chloro-2,2-difluorocyclopropyl)methanamine hydrochloride | Monoamine transporter inhibitor | Antidepressant, Neuroprotective |
Q & A
Q. What are the key structural features of 1-(1-Chloro-2,2-difluorocyclopropyl)methanamine hydrochloride, and how do they influence its reactivity?
The compound contains a cyclopropane ring substituted with chlorine and two fluorine atoms at the 1- and 2,2-positions, respectively, along with a methanamine group. The electron-withdrawing effects of chlorine and fluorine enhance the electrophilicity of the cyclopropane ring, making it susceptible to ring-opening reactions under acidic or nucleophilic conditions. The stereoelectronic effects of the difluoro group can also stabilize transition states during reactions .
Q. What synthetic routes are commonly employed to prepare 1-(1-Chloro-2,2-difluorocyclopropyl)methanamine hydrochloride?
A typical synthesis involves:
- Cyclopropanation : Reaction of a fluorinated alkene with a dichlorocarbene precursor (e.g., CHCl₃/NaOH) to form the chloro-difluorocyclopropane core.
- Amine Functionalization : Introduction of the methanamine group via reductive amination or substitution, followed by hydrochloride salt formation. Reaction conditions (e.g., solvent polarity, temperature) are critical to avoid ring strain-induced decomposition .
Q. How can researchers confirm the purity and identity of this compound post-synthesis?
Use a combination of:
- NMR Spectroscopy : NMR to verify fluorine substitution patterns and NMR to confirm amine protonation.
- Mass Spectrometry (HRMS) : To validate the molecular ion ([M+H]⁺ = 144.56 m/z) and isotopic clustering from chlorine.
- Elemental Analysis : Match experimental C, H, N, and Cl percentages with theoretical values (C: 33.47%, H: 5.61%, N: 9.76%, Cl: 24.71%) .
Advanced Research Questions
Q. What strategies are effective in resolving enantiomers of 1-(1-Chloro-2,2-difluorocyclopropyl)methanamine hydrochloride, and how does chirality impact biological activity?
- Chiral Resolution : Use chiral HPLC with cellulose-based columns (e.g., Chiralpak® IC) or employ chiral auxiliaries during synthesis.
- Biological Impact : Enantiomers may exhibit differential binding to targets like neurotransmitter receptors (e.g., serotonin or dopamine receptors). For example, (1R,2S)-enantiomers could show higher affinity due to steric complementarity with receptor pockets .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Docking Studies : Use software like AutoDock Vina to simulate binding to receptor models (e.g., GPCRs). The difluorocyclopropyl group’s rigidity may restrict conformational flexibility, favoring lock-and-key binding modes.
- MD Simulations : Assess stability of ligand-receptor complexes over time; fluorine’s electronegativity may enhance hydrogen-bonding interactions .
Q. What experimental approaches address contradictions in reported biological activity data for this compound?
- Dose-Response Curves : Re-evaluate IC₅₀ values across multiple assays (e.g., radioligand binding vs. functional cAMP assays).
- Metabolite Screening : Check for in situ degradation products (e.g., ring-opened derivatives) that may confound results.
- Control Experiments : Use enantiopure samples to isolate stereospecific effects .
Q. How do solvent and pH conditions influence the stability of 1-(1-Chloro-2,2-difluorocyclopropyl)methanamine hydrochloride in aqueous solutions?
- pH Stability : The compound is stable in acidic conditions (pH 2–4) due to protonation of the amine group. Above pH 6, deprotonation increases susceptibility to nucleophilic attack on the cyclopropane ring.
- Solvent Effects : Use polar aprotic solvents (e.g., DMSO) for long-term storage. Aqueous buffers require cold (4°C) and inert (N₂) conditions to prevent hydrolysis .
Methodological Considerations
Q. What spectroscopic techniques are optimal for tracking reaction intermediates during synthesis?
- In Situ FTIR : Monitor C-F (1100–1200 cm⁻¹) and C-Cl (550–850 cm⁻¹) stretches to confirm cyclopropane formation.
- LC-MS : Detect transient intermediates (e.g., imine derivatives) with high sensitivity .
Q. How can researchers mitigate hazards associated with handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
